molecular formula C11H20O2 B15167996 (1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL CAS No. 476621-81-5

(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL

Cat. No.: B15167996
CAS No.: 476621-81-5
M. Wt: 184.27 g/mol
InChI Key: KKVQQTRCMASOFD-ONGXEEELSA-N
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Description

(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL is a chiral compound with a unique structure that includes a cyclohexene ring substituted with a methoxypropan-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexene derivative.

    Substitution Reaction: A methoxypropan-2-yl group is introduced via a substitution reaction, often using a strong base and an appropriate alkylating agent.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired (1R,4R) enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the substitution reactions under controlled conditions.

    Catalysts: Employing specific catalysts to enhance the reaction efficiency and selectivity.

    Purification: Implementing advanced purification techniques such as chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxypropan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.

    Pathways: It can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-4-(2-Hydroxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL: Similar structure but with a hydroxy group instead of a methoxy group.

    (1R,4R)-4-(2-Ethoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

(1R,4R)-4-(2-Methoxypropan-2-YL)-1-methylcyclohex-2-EN-1-OL is unique due to its specific chiral configuration and the presence of the methoxypropan-2-yl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

476621-81-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(1R,4R)-4-(2-methoxypropan-2-yl)-1-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C11H20O2/c1-10(2,13-4)9-5-7-11(3,12)8-6-9/h5,7,9,12H,6,8H2,1-4H3/t9-,11-/m0/s1

InChI Key

KKVQQTRCMASOFD-ONGXEEELSA-N

Isomeric SMILES

C[C@]1(CC[C@H](C=C1)C(C)(C)OC)O

Canonical SMILES

CC1(CCC(C=C1)C(C)(C)OC)O

Origin of Product

United States

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